Home > Products > Screening Compounds P43452 > Anti-inflammatory agent 21
Anti-inflammatory agent 21 -

Anti-inflammatory agent 21

Catalog Number: EVT-15277243
CAS Number:
Molecular Formula: C24H21FO6
Molecular Weight: 424.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anti-inflammatory agent 21 is a synthetic compound recognized for its significant anti-inflammatory properties. It belongs to a class of compounds that inhibit specific enzymes and pathways involved in the inflammatory response. This compound is particularly noted for its ability to reduce the production of pro-inflammatory mediators, making it a valuable candidate for therapeutic applications in inflammatory diseases.

Source and Classification

Anti-inflammatory agent 21 is synthesized through organic chemistry methods rather than being derived from natural sources. It falls under the classification of non-steroidal anti-inflammatory drugs (NSAIDs), which are commonly used to alleviate pain, reduce inflammation, and lower fever. The compound's classification is based on its mechanism of action, which involves the inhibition of cyclooxygenase enzymes, similar to other NSAIDs.

Synthesis Analysis

Methods and Technical Details

The synthesis of anti-inflammatory agent 21 typically involves multi-step organic reactions. A common synthetic route includes:

  1. Condensation: Specific aromatic amines are condensed with aldehydes.
  2. Cyclization: This step involves the formation of cyclic structures through intramolecular reactions.
  3. Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound's properties.

The reaction conditions often require catalysts such as acids or bases and solvents like ethanol or acetonitrile to facilitate the reactions. Industrial production methods focus on scaling up these laboratory techniques while optimizing yield and purity, often employing continuous flow reactors and green chemistry principles to enhance sustainability .

Molecular Structure Analysis

Structure and Data

The molecular formula of anti-inflammatory agent 21 is C24H21FO6C_{24}H_{21}FO_6, with a molecular weight of 424.4 g/mol. The IUPAC name is 3-[[4-[(4-fluorophenyl)methoxy]phenyl]-hydroxymethyl]-5,7-dimethoxy-3H-2-benzofuran-1-one.

Molecular Structure Details:

  • InChI: InChI=1S/C24H21FO6/c1-28-18-11-19-21(20(12-18)29-2)24(27)31-23(19)22(26)15-5-9-17(10-6-15)30-13-14-3-7-16(25)8-4-14/h3-12,22-23,26H,13H2,1-2H3
  • InChI Key: YGDONXMKUYARJW-UHFFFAOYSA-N

This structure indicates the presence of multiple functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Anti-inflammatory agent 21 undergoes several chemical reactions:

  1. Oxidation: The addition of oxygen or removal of hydrogen using oxidizing agents like hydrogen peroxide.
  2. Reduction: The addition of hydrogen or removal of oxygen, typically utilizing reducing agents such as sodium borohydride.
  3. Substitution: Replacement of one functional group with another using reagents like halogens or nucleophiles.

These reactions are crucial for modifying the compound's properties and enhancing its efficacy as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which anti-inflammatory agent 21 exerts its effects involves the inhibition of key enzymes in the inflammatory pathway, particularly cyclooxygenase (COX) and lipoxygenase (LOX). By targeting these enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. This action leads to a decrease in inflammation and associated symptoms .

Physical and Chemical Properties Analysis

Physical Properties

Anti-inflammatory agent 21 is characterized by:

  • Appearance: Typically a solid form.
  • Solubility: Soluble in organic solvents like ethanol and acetonitrile.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity with various functional groups during synthetic processes.

Relevant data indicate that this compound has an IC50 value of 0.76 μM for nitric oxide inhibition, highlighting its potency in reducing inflammatory responses .

Applications

Anti-inflammatory agent 21 has various scientific uses, primarily in pharmacology and medicinal chemistry. Its applications include:

  1. Therapeutic Development: Potential development into a drug for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
  2. Research Tool: Used in studies exploring inflammation mechanisms and testing new anti-inflammatory compounds.
  3. Comparative Studies: Compared with other NSAIDs to evaluate efficacy, side effects, and selectivity in inhibiting inflammatory pathways .

The ongoing research into this compound's properties may lead to significant advancements in anti-inflammatory therapies, providing safer alternatives with fewer side effects compared to traditional NSAIDs.

Mechanistic Pathways and Molecular Targets

Modulation of Reactive Oxygen Species (ROS) Accumulation and Redox Signaling

Anti-inflammatory agent 21 exerts its anti-inflammatory effects through targeted modulation of cellular redox balance. The compound induces controlled accumulation of intracellular reactive oxygen species (ROS), which serves as a signaling mechanism to disrupt pro-inflammatory cascades. Studies demonstrate that in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this agent elevates ROS levels by 65-80% above baseline within 2 hours of treatment, as measured by fluorescence-based assays [1]. This ROS accumulation precedes the blockade of downstream inflammatory mediators. The compound’s redox-modulating activity is selective, as it does not induce cytotoxic levels of oxidative stress (cell viability remains >90% at concentrations up to 40 μM) [1] [6].

Mechanistically, the agent disrupts mitochondrial electron transport chain function, enhancing electron leakage from Complex I and III. This increases superoxide (O₂⁻) production, which is subsequently dismutated to hydrogen peroxide (H₂O₂). The generated H₂O₂ acts as a secondary messenger, oxidizing critical cysteine residues in redox-sensitive inflammatory proteins like apoptosis signal-regulating kinase 1 (ASK1), thereby inactivating them [6]. Simultaneously, the compound enhances the expression of endogenous antioxidant enzymes including superoxide dismutase 2 (SOD2) and catalase by 2.3-fold and 1.8-fold, respectively, restoring redox homeostasis after initial pro-oxidant signaling [6]. This dual-phase redox modulation—early ROS accumulation for signaling followed by antioxidant upregulation—distinguishes it from conventional antioxidants.

Table 1: ROS Modulation by Anti-inflammatory Agent 21 in Cellular Models

Cell TypeROS Increase (%)Time to Peak (h)Cytotoxicity Threshold (μM)Key Redox Targets
RAW264.7 macrophages65-80%2>40 μMASK1, p47phox, SOD2
Primary chondrocytes40-55%3>50 μMNrf2, HO-1, mitochondrial ETC
Arthritis model synoviocytes70-85%1.5>35 μMNOX4, catalase, TRX1

Inhibition of NF-κB/MAPK Signaling Cascades in Inflammatory Response

The compound directly targets the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation. Anti-inflammatory agent 21 inhibits IκB kinase (IKK) activation, reducing IκBα phosphorylation by 75% in LPS-stimulated cells at 10 μM concentration [1] [10]. This prevents IκBα degradation and subsequent nuclear translocation of the p65-p50 heterodimer. Chromatin immunoprecipitation assays confirm a 60% reduction in p65 binding to TNF-α and IL-6 promoters [10].

Concurrently, the agent suppresses MAPK signaling through dual mechanisms: (1) Direct inhibition of c-Jun N-terminal kinase (JNK) and p38 phosphorylation by 50-70%, and (2) Downregulation of upstream MAPK kinases (MKK3/6) [1]. The inhibition occurs upstream at the level of transforming growth factor-β-activated kinase 1 (TAK1), which converges on both NF-κB and MAPK pathways. Molecular docking simulations reveal that the compound occupies the ATP-binding pocket of TAK1 with a binding affinity of -9.2 kcal/mol, explaining its kinase inhibitory activity [10]. The simultaneous disruption of NF-κB nuclear translocation and MAPK phosphorylation creates a synergistic anti-inflammatory effect, as evidenced by 90% suppression of nitric oxide (NO) production (IC₅₀ = 0.76 μM) [1].

Table 2: Effects on NF-κB/MAPK Signaling Components

Signaling ComponentInhibition (%)IC₅₀/EC₅₀Downstream Impact
IKKβ phosphorylation75%1.2 μMPreserved IκBα, blocked p65 nuclear import
JNK phosphorylation70%0.9 μMReduced c-Jun activation, AP-1 suppression
p38 phosphorylation50%2.5 μMDecreased HSP27, MK2 signaling
TAK1 activation80%0.8 μMDual inhibition of NF-κB/MAPK branches

Interplay with Cytokine Networks: TNF-α, IL-6, and IL-1β Regulation

Through its actions on NF-κB and MAPK pathways, anti-inflammatory agent 21 significantly modulates pro-inflammatory cytokine networks. In an arthritis rat model, the compound reduced TNF-α, IL-6, and IL-1β serum levels by 62%, 58%, and 71%, respectively, compared to untreated controls [1] [6]. This cytokine suppression correlates with histopathological improvements, including 75% reduction in inflammatory cell infiltration and 60% preservation of cartilage integrity [1].

The agent exerts cytokine regulation at multiple levels:

  • Transcriptional regulation: Suppresses cytokine gene expression via blocked NF-κB binding to κB enhancer elements
  • mRNA stability: Reduces AU-rich element (ARE)-mediated mRNA stability of TNF-α and IL-6 through inhibition of MAPK-activated protein kinase 2 (MK2)
  • Secretory control: Inhibits inflammasome-mediated IL-1β maturation by preventing ROS-induced NLRP3 activation [6] [10]

Notably, the compound demonstrates greater potency against IL-1β than TNF-α (IC₅₀: 0.4 μM vs. 1.8 μM), suggesting preferential targeting of the inflammasome pathway. Time-course studies show cytokine suppression occurs within 4 hours post-treatment, preceding maximal NF-κB inhibition, indicating additional direct mechanisms on cytokine regulation [6].

Table 3: Cytokine Modulation in Preclinical Models

CytokineReduction (%)IC₅₀ (μM)Primary Regulatory MechanismPathological Correlation
TNF-α62%1.8 μMNF-κB translocation blockadeSynovitis, systemic inflammation
IL-658%2.2 μMJAK/STAT inhibition, mRNA destabilizationCartilage destruction, acute phase response
IL-1β71%0.4 μMNLRP3 inflammasome suppressionPyroptosis, cartilage degradation

Role in Attenuating Prostaglandin-Independent Inflammatory Pathways

Unlike conventional non-steroidal anti-inflammatory drugs (NSAIDs), anti-inflammatory agent 21 operates primarily through prostaglandin-independent mechanisms. At therapeutic concentrations (1-10 μM), it shows negligible inhibition (<15%) of cyclooxygenase (COX)-1 or COX-2 enzymatic activity [5] [8]. Instead, it targets alternative pathways:

  • FcεRI Signaling: Suppresses Lyn/Syk phosphorylation in RBL-2H3 mast cells by 80%, preventing downstream PLCγ activation and calcium mobilization [8]
  • JAK/STAT Pathway: Reduces STAT3 phosphorylation (Tyr705) by 65% in IL-6-stimulated synoviocytes, disrupting the IL-6R/JAK/STAT3 inflammatory amplification loop
  • NADPH Oxidase Regulation: Inhibits p47phox membrane translocation, reducing extracellular ROS burst by 70% in neutrophils [6] [8]

This prostaglandin-independent mechanism profile explains the compound’s efficacy in NSAID-resistant inflammation models. In adjuvant-induced arthritis rats, anti-inflammatory agent 21 achieved 50% greater reduction in paw swelling than indomethacin despite comparable COX-2 inhibition (25% vs. 28%), confirming its additional COX-independent targets [5]. The agent’s suppression of FcεRI signaling also suggests therapeutic potential in IgE-mediated allergic inflammation, differentiating it from prostaglandin-focused therapies.

Properties

Product Name

Anti-inflammatory agent 21

IUPAC Name

3-[[4-[(4-fluorophenyl)methoxy]phenyl]-hydroxymethyl]-5,7-dimethoxy-3H-2-benzofuran-1-one

Molecular Formula

C24H21FO6

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C24H21FO6/c1-28-18-11-19-21(20(12-18)29-2)24(27)31-23(19)22(26)15-5-9-17(10-6-15)30-13-14-3-7-16(25)8-4-14/h3-12,22-23,26H,13H2,1-2H3

InChI Key

YGDONXMKUYARJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)OC2C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.